1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-1-3-7(4-2-6)12-13-8-5-11-14-9(8)15/h1-5H,(H2,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBWNXWILAZDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CNNC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] typically involves the reaction of 1H-pyrazole-4,5-dione with 4-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-dione hydrazones exhibit diverse biological activities depending on substituents. Below is a detailed comparison of the target compound with analogues reported in recent literature.
Substituent Effects on Pharmacological Activity
- 4-Chlorophenyl Hydrazones : highlights that pyrazole-dione hydrazones with 4-chlorophenyl groups demonstrate significant analgesic activity in murine models (acetic acid-induced writhing test). The electron-withdrawing chlorine atom enhances binding affinity to biological targets, likely through hydrophobic interactions or modulation of electronic effects .
- 4-Bromo and 3,4-Dihalo Derivatives : Bromine and dichloro/dibromo substituents further increase analgesic potency compared to 4-chloro, attributed to greater lipophilicity and enhanced receptor interactions .
- Coumarin-Conjugated Derivatives: describes compounds like 4i and 4j, where coumarin and tetrazolyl groups replace the hydrazone moiety.
- Thioamide Derivatives : The compound in introduces a thioamide group, which may improve metabolic stability or metal-binding capacity compared to the parent hydrazone. However, its biological activity remains unreported .
Structural and Physicochemical Properties
- Electronic Effects : Electron-withdrawing groups (Cl, Br) increase the electrophilicity of the hydrazone moiety, facilitating interactions with nucleophilic residues in target proteins .
Biological Activity
1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] (CAS No. 338416-61-8) is a synthetic compound that belongs to the pyrazole family, characterized by a hydrazone moiety attached to a pyrazole ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparison with related compounds.
- Molecular Formula : C9H7ClN4O
- Molecular Weight : 222.63 g/mol
- CAS Number : 338416-61-8
Synthesis
The synthesis of 1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] typically involves the condensation reaction between 1H-pyrazole-4,5-dione and 4-chlorophenylhydrazine in an organic solvent like ethanol or methanol under reflux conditions. The product is purified through recrystallization or chromatography .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives. For instance, compounds similar to 1H-pyrazole-4,5-dione have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as , indicating potent antimicrobial properties .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
Anti-inflammatory Activity
The pyrazole scaffold has been recognized for its anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a derivative exhibited up to 85% inhibition of TNF-α at a concentration of , making it comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
Research has indicated that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have highlighted that certain compounds can effectively target cancer cell lines, showcasing their potential as therapeutic agents in oncology .
The biological activity of 1H-pyrazole-4,5-dione is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Metal Ion Interaction : The compound may form bidentate chelates with metal ions, enhancing its biological activity .
- Biofilm Disruption : Certain derivatives have demonstrated the capacity to disrupt biofilm formation in pathogenic bacteria .
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial properties against various bacterial strains. The most active compound (7b) was noted for its low MIC values and effectiveness in biofilm disruption .
- Anti-inflammatory Assessment : Another research focused on the anti-inflammatory effects of pyrazole derivatives, revealing significant inhibition of cytokine production at varying concentrations compared to standard treatments .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1H-Pyrazole-4,5-dione 4-[N-(4-methylphenyl)hydrazone] | Pyrazole derivative | Moderate antimicrobial activity |
| 1H-Pyrazole-4,5-dione 4-[N-(4-nitrophenyl)hydrazone] | Pyrazole derivative | High anti-inflammatory activity |
The presence of the chlorine atom in the structure of 1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] enhances its reactivity and biological activity compared to other derivatives lacking this substituent .
Q & A
Q. What synthetic methodologies are recommended for preparing 1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]?
The compound is synthesized via diazotization of substituted anilines to form diazonium salts, followed by coupling with ethyl acetoacetate in the presence of sodium acetate. Subsequent refluxing with thiosemicarbazide in glacial acetic acid yields the hydrazone derivative. Recrystallization from ethanol or DMF/ethanol mixtures produces crystals suitable for X-ray analysis . Key steps include controlling reaction times (e.g., 4-hour reflux) and solvent selection for optimal crystal growth.
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of DMF/ethanol solutions. Data collection using Mo Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via the SHELX suite) resolves bond lengths, angles, and torsion angles. Intramolecular hydrogen bonds (e.g., N–H···O) and intermolecular interactions (e.g., N–H···S/O) are critical for stabilizing the crystal lattice .
Q. What pharmacological screening models are appropriate for assessing its bioactivity?
The acetic acid-induced writhing model in mice is widely used to evaluate analgesic activity. Administering the compound at 25–50 mg/kg (oral) and measuring writhes over 20 minutes post-acetic acid injection provides dose-response data. Comparative studies with substituents (e.g., 4-chloro vs. 4-bromo) highlight structure-activity relationships (SAR) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity?
Electron-withdrawing groups (e.g., 4-chloro, 4-bromo) enhance analgesic potency by increasing electron density at the hydrazone moiety, improving receptor binding. SAR studies show 4-chloro derivatives exhibit 40–50% higher activity than unsubstituted analogs in writhing assays . Computational docking (e.g., AutoDock Vina) can predict binding affinities to cyclooxygenase-2 (COX-2) or cannabinoid receptors, though experimental validation is required .
Q. What crystallographic parameters explain conformational stability?
The dihedral angle between the pyrazole and 4-chlorophenyl rings (3.77° in one derivative) indicates near-planarity, favoring π-π stacking. Intramolecular N–H···O hydrogen bonds form S(6) ring motifs, while intermolecular N–H···S/O bonds create layered crystal packing. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H, Cl···H contributions) .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from metabolic stability (e.g., hepatic cytochrome P450 degradation) or solubility limitations. Mitigation strategies:
Q. What computational methods predict interaction with biological targets?
Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding mode stability over 100-ns trajectories. Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic regions. Docking into COX-2 (PDB: 3LN1) or CB1 receptors (PDB: 5TGZ) validates hypothetical interactions .
Methodological Notes
- Crystallography : Always report R1/wR2 values (< 0.05 preferred) and Flack parameters to confirm enantiopurity .
- Bioassays : Include positive controls (e.g., indomethacin for analgesia) and account for solvent effects on IC₅₀ values .
- Data Reproducibility : Replicate synthesis ≥3 times; use HPLC (≥95% purity) for bioactivity studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
